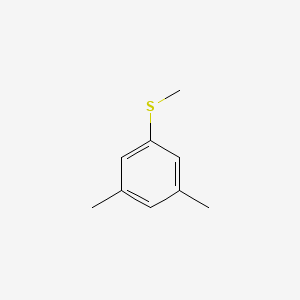

3,5-Dimethylthioanisole

Description

3,5-Dimethylthioanisole is an organic compound with the molecular formula C9H12S. It is characterized by a benzene ring substituted with two methyl groups and a methoxy group. This compound is known for its distinctive odor and is used in various chemical applications.

Properties

IUPAC Name |

1,3-dimethyl-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRCEGLNBBUOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3,5-Dimethylthioanisole can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dimethylbenzenethiol with iodomethane in the presence of potassium carbonate and tetrabutylammonium bromide in dimethyl sulfoxide. The reaction is carried out under argon at ambient temperature for 16 hours, yielding 3,5-Dimethylthioanisole as a slightly yellow oil .

Chemical Reactions Analysis

3,5-Dimethylthioanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to the corresponding thiol.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dimethylthioanisole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound in studies of sulfur-containing aromatic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and as a flavoring agent

Mechanism of Action

The mechanism of action of 3,5-Dimethylthioanisole involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as an electron donor in oxidation-reduction reactions. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Conclusion

3,5-Dimethylthioanisole is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable intermediate in various synthetic processes and a subject of ongoing scientific research.

Biological Activity

3,5-Dimethylthioanisole (DMTA) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DMTA, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

DMTA is characterized by its thioether functional group and two methyl substituents on the aromatic ring. Its molecular formula is C₉H₁₂OS, and it possesses a molecular weight of approximately 168.25 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

One notable area of research focuses on the antimicrobial activity of DMTA. Studies have demonstrated that DMTA exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that DMTA showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

Research has also indicated that DMTA possesses anti-inflammatory properties. A study investigated its effects on inflammatory markers in vitro and found that DMTA significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role for DMTA in managing inflammatory diseases .

The biological activities of DMTA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DMTA has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Interaction with Cell Membranes : The thioether group in DMTA may interact with cell membranes, affecting membrane permeability and leading to bacterial cell death.

- Modulation of Gene Expression : DMTA may influence the expression of genes related to inflammation and immune response, contributing to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested the antimicrobial efficacy of DMTA against clinical isolates of S. aureus. The study employed disk diffusion methods and found that DMTA produced clear inhibition zones around the disks, confirming its effectiveness as an antimicrobial agent .

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory properties of DMTA in a murine model of arthritis. Mice treated with DMTA exhibited reduced swelling and joint damage compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in the joints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.